
2H-1-Benzopyran-2-one, 3,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3,4-dimethyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. The compound has a molecular formula of C11H10O2 and is characterized by the presence of a benzopyran ring system with two methyl groups at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired coumarin derivative.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 3,4-dimethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2H-1-Benzopyran-2-one, 3,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
類似化合物との比較
2H-1-Benzopyran-2-one, 3,4-dimethyl- can be compared with other similar compounds, such as:
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylumbelliferone: A methylated coumarin with potential anticancer properties.
The uniqueness of 2H-1-Benzopyran-2-one, 3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
特性
CAS番号 |
4281-39-4 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC名 |
3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3 |
InChIキー |
LOSXCMMIKDHEHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


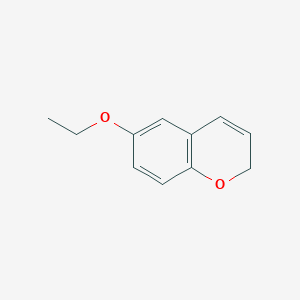

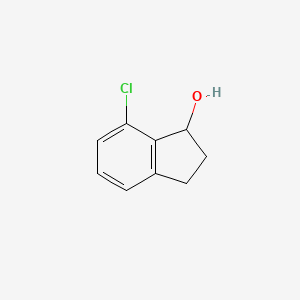
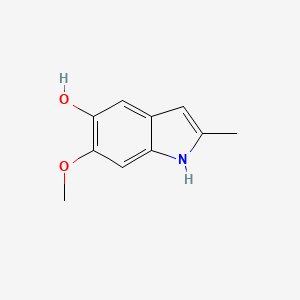
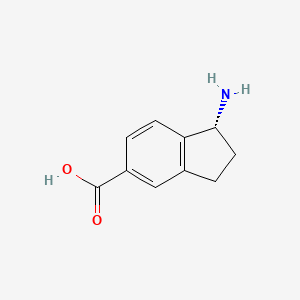


![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
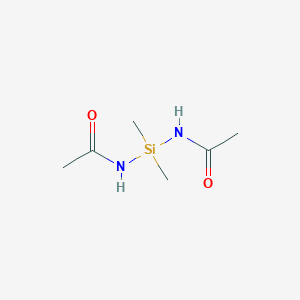
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)
